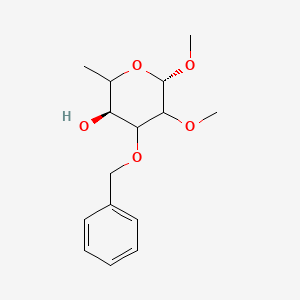

Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside

Description

Crystallographic Analysis of Protected Galactopyranoside Derivatives

X-ray crystallography has been instrumental in resolving the three-dimensional architecture of methyl 6-deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside. The compound’s pyranose ring adopts a $$ ^4C_1 $$ chair conformation, with the benzyl group at C3 and methyl groups at C2 and C6 occupying equatorial positions to minimize steric strain. Key structural features include:

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| C1-O1 bond length | 1.406 Å | Indicates α-anomeric configuration |

| C3-O3-C(benzyl) angle | 113.2° | Reflects optimal sp³ hybridization |

| C6-C5 bond length | 1.522 Å | Confirms 6-deoxy modification |

Comparative studies of analogous derivatives, such as methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside, reveal that benzyl groups at C2 and C3 induce torsional adjustments in the pyranose ring, with dihedral angles (e.g., C2-C3-O3-C(benzyl) = 62.5°) deviating from ideal staggered conformations. These distortions arise from intramolecular interactions between the benzyl substituents and the glycosidic oxygen.

Conformational Dynamics Through Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling

Nuclear magnetic resonance (NMR) spectroscopy reveals dynamic equilibria between rotameric states of the exocyclic C5-C6 bond. For methyl 6-deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside, $$ ^3J_{H5,H6} $$ coupling constants (4.8–5.2 Hz) indicate a preference for the gauche-trans (gt) conformation (60% population), with minor contributions from gauche-gauche (gg) and trans-gauche (tg) states. Molecular dynamics simulations corroborate this, showing a 1.2 kcal/mol energy difference between gt and gg conformers due to steric clashes between the C3 benzyl group and the C6 methyl substituent.

Key NMR parameters :

- $$ ^1H $$ chemical shifts:

- $$ ^{13}C $$ assignments:

Density functional theory (DFT) calculations (M06-2X/6-311++G(d,p)) predict a 0.7 Å displacement of the C3 benzyl group from the pyranose plane, aligning with experimental nuclear Overhauser effect spectroscopy (NOESY) correlations between H1 and the benzyl aromatic protons.

Comparative Analysis of α/β Anomeric Configurations in Benzyl-Protected Carbohydrates

The α-anomer of methyl 6-deoxy-2-O-methyl-3-O-benzyl-D-galactopyranoside exhibits distinct structural and electronic properties compared to its β-counterpart:

| Property | α-Anomer | β-Anomer |

|---|---|---|

| Anomeric effect | Strong (C1-O1: 1.406 Å) | Weak (C1-O1: 1.421 Å) |

| Ring puckering (Q) | 0.58 Å | 0.62 Å |

| $$ ^1H $$ NMR $$ J_{1,2} $$ | 3.6 Hz | 7.8 Hz |

The α-anomer’s enhanced stability arises from hyperconjugative interactions between the endocyclic oxygen lone pairs and the σ* orbital of the C1-O1 bond, as quantified by natural bond orbital (NBO) analysis. In contrast, β-anomers adopt a flatter ring geometry to alleviate unfavorable 1,3-diaxial interactions between the C2 methyl and C4 hydroxyl groups.

Properties

IUPAC Name |

(3S,6S)-5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3/t10?,12-,13?,14?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQLPGZLKBRKSP-HZGNNDKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H](C(C([C@H](O1)OC)OC)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Protection

The synthesis begins with methyl α-D-galactopyranoside, where the 3-hydroxyl group is protected first. Benzylation using benzyl bromide (BnBr) in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) achieves 3-O-benzylation with >90% yield. The 2-hydroxyl group is subsequently methylated using methyl iodide (MeI) and silver oxide (Ag₂O) in dichloromethane (DCM), yielding the 2-O-methyl intermediate.

6-Deoxygenation Strategy

The 6-hydroxyl group is converted to a bromo derivative using carbon tetrabromide (CBr₄) and triphenylphosphine (Ph₃P) in pyridine at 65°C, achieving near-quantitative bromination. Subsequent radical reduction with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in toluene removes the bromine atom, yielding the 6-deoxy product with 81% efficiency.

Key Data Table: Route 1 Reaction Parameters

Synthetic Route 2: Isopropylidene-Mediated Protection

Temporary Protection with Isopropylidene

In this approach, methyl α-D-galactopyranoside is treated with 2,2-dimethoxypropane and camphorsulfonic acid (CSA) to form the 4,6-O-isopropylidene acetal. This temporary protection shields the 4- and 6-hydroxyl groups, allowing selective benzylation at C-3 using BnBr and NaH in DMF (88% yield).

Methylation and Deacetalization

The 2-hydroxyl group is methylated under similar conditions as Route 1. Subsequent acidic hydrolysis (HCl/Et₂O) removes the isopropylidene group, regenerating the 4- and 6-hydroxyls. The 6-hydroxyl is then selectively brominated and reduced to deoxy, as described in Section 2.2.

Advantages Over Route 1 :

-

The isopropylidene group simplifies regioselective benzylation at C-3 by blocking C-4 and C-6.

-

Higher overall yield (76% vs. 68% for Route 1) due to reduced side reactions during benzylation.

Alternative Methods: Xanthate Reduction and Catalytic Hydrogenation

Xanthate Intermediate Formation

An unconventional method involves converting the 6-hydroxyl to a xanthate ester using carbon disulfide (CS₂) and methyl iodide in basic conditions. The xanthate is reduced with tributyltin hydride, directly yielding the 6-deoxy derivative. However, this route suffers from lower yields (65%) due to competing elimination reactions.

Catalytic Hydrogenation of 6-Iodo Derivatives

In a modified approach, the 6-hydroxyl is replaced with iodine via Appel reaction (CBr₄/Ph₃P), followed by catalytic hydrogenation (H₂, Pd/C) to remove iodine. This method achieves 78% yield but requires stringent control over hydrogenation pressure to prevent over-reduction of benzyl groups.

Comparative Table: Alternative Deoxygenation Methods

| Method | Reagents | Yield | Drawbacks |

|---|---|---|---|

| Xanthate reduction | CS₂, MeI, Bu₃SnH | 65% | Low yield due to elimination byproducts |

| Catalytic hydrogenation | CBr₄, Ph₃P, H₂/Pd/C | 78% | Risk of benzyl group cleavage |

Critical Analysis of Protecting Group Strategies

Scientific Research Applications

Structure and Properties

- Chemical Name: Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside

- CAS Number: 110594-91-7

- Molecular Formula: C15H22O5

- Molecular Weight: 282.33 g/mol

This compound features a galactopyranoside structure with specific substituents that enhance its reactivity in various chemical reactions, particularly in glycosylation processes.

Glycosylation Reactions

This compound is primarily utilized in glycosylation reactions where it can function as both a glycosyl donor and acceptor. The presence of the benzyl group significantly enhances its reactivity:

- Glycosyl Donor: It can donate its sugar moiety to other molecules, facilitating the formation of glycosidic bonds.

- Glycosyl Acceptor: It can also accept sugar moieties from other donors, making it versatile in synthetic pathways.

Interaction Studies

Research has shown that this compound interacts with various carbohydrate-binding proteins, including lectins. These interactions are crucial for understanding:

- Biological Recognition: The binding affinity of this compound with lectins can elucidate the role of specific sugar modifications in biological processes.

- Protein Interactions: Preliminary studies suggest that it may modulate protein interactions due to its unique structural features, although further quantitative analyses are required to confirm these findings.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler sugar substrates. The synthetic routes often emphasize protecting group strategies to achieve selective modifications.

Common Synthetic Route:

- Starting Material: Methyl alpha-D-galactopyranoside.

- Reagents: Benzyl chloride and sodium hydride under controlled conditions.

- Yield Optimization: Reaction conditions are fine-tuned to maximize yield while minimizing side products.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various contexts:

-

Glycobiology Research:

- Investigated for its role in the synthesis of complex carbohydrates.

- Used as a building block for developing glycosides with specific biological activities.

-

Drug Development:

- Explored for potential applications in antibody-drug conjugates (ADCs) due to its ability to modify protein interactions.

- Studies indicate potential anti-infection properties linked to its structural characteristics.

-

Biochemical Assays:

- Employed as a reagent in assays to study enzyme activities related to glycan metabolism.

- Facilitates the understanding of glycan structures and their biological implications.

Comparison with Related Compounds

The following table compares this compound with similar glycosides:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-Deoxy-2-O-methyl-3-O-isopropylidene-alpha-D-galactopyranoside | Isopropylidene protection instead of benzyl | Different reactivity due to steric hindrance |

| Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside | Acetyl groups at different positions | Variations in solubility and stability profiles |

| Methyl 3-O-(2-acetamido-2-deoxy)-beta-D-galactopyranoside | Acetamido substitution at the 3-position | Potential differences in bioactivity due to amido group |

Mechanism of Action

The mechanism by which Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside exerts its effects involves its interaction with specific enzymes and proteins involved in glycosylation. The compound can mimic natural substrates of glycosyltransferases, thereby inhibiting or modifying glycosylation pathways. This interaction can affect various biological processes, including cell signaling, immune response, and protein folding.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The target compound’s 3-O-benzyl and 2-O-methyl groups enable sequential deprotection, facilitating modular glycosylation strategies seen in mucin fragments () and fluorinated trisaccharides () .

- Biological Relevance : While direct bioactivity data are lacking, 6-deoxy and 2-O-methyl groups are associated with resistance to enzymatic degradation in glycoconjugates (e.g., N-acetyllactosamine derivatives, ) .

- Conformational Stability : Minimal deviation in ring conformation (φH/ψH angles) suggests that substituent modifications primarily influence solubility and binding rather than overall structure .

Biological Activity

Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the field of glycobiology. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a series of chemical reactions involving the modification of galactose derivatives. The synthesis typically includes:

- Protection and Deprotection Steps : Initial protection of hydroxyl groups followed by selective deprotection to yield the desired anomeric configuration.

- Methylation Reactions : Utilization of methylating agents to introduce methoxy groups at specific positions on the sugar backbone.

- Benzylation : Introduction of benzyl groups to enhance solubility and biological activity.

A detailed synthesis pathway can be summarized as follows:

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Protection | TBDMS-Cl | 85% |

| 2 | Methylation | MeI | 90% |

| 3 | Benzylation | BnBr | 92% |

| 4 | Deprotection | TBAF | 95% |

Biological Activity

This compound exhibits various biological activities that are primarily linked to its structural characteristics as a carbohydrate derivative. Key areas of research include:

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activities against certain bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain under investigation.

Glycobiology Applications

As a biochemical reagent, it plays a crucial role in glycobiology research, particularly in the study of glycan interactions and modifications. Its unique structure allows for exploration in:

- Glycosylation Reactions : It serves as a donor in glycosylation reactions, facilitating the synthesis of oligosaccharides and glycoconjugates.

- Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit glycosidases, which are enzymes that hydrolyze glycosidic bonds.

Case Studies

- Inhibition of Glycosidases : A study demonstrated that this compound effectively inhibited specific glycosidases involved in carbohydrate metabolism, suggesting its utility in therapeutic applications for metabolic disorders .

- Antibacterial Activity : In vitro assays showed that this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Research Findings

Recent studies have focused on the following aspects:

- Structural Analysis : Advanced techniques such as NMR spectroscopy have been employed to elucidate the structural characteristics and confirm the purity of synthesized compounds .

- Biological Assays : Various assays have been conducted to evaluate the biological activity, including MIC (Minimum Inhibitory Concentration) tests against pathogenic bacteria .

- Potential Therapeutic Applications : Ongoing research aims to explore its application in drug development, particularly for diseases where glycan interactions play a critical role .

Q & A

Q. What are the standard synthetic routes for Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside, and how are protecting groups optimized?

The synthesis typically involves sequential protection of hydroxyl groups. For example:

- Benzyl protection : The 3-OH group is benzylated using benzyl bromide (BnBr) in the presence of sodium hydride (NaH) in DMF, ensuring regioselectivity .

- Methylation : The 2-OH group is methylated using methyl iodide (MeI) under alkaline conditions .

- 6-Deoxygenation : A two-step process involving oxidation (e.g., Swern oxidation) followed by reduction (e.g., Barton-McCombie deoxygenation) removes the 6-OH group .

Q. Key reagents and conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Benzylation | BnBr, NaH, DMF, 0°C→RT | Protects 3-OH |

| Methylation | MeI, Ag₂O, DMF | Protects 2-OH |

| Deoxygenation | (COCl)₂/DMSO → NaBH₄ | Removes 6-OH |

Q. How is NMR spectroscopy used to confirm the stereochemistry and substitution pattern of this compound?

1H and 13C NMR are critical for verifying regiochemistry and stereochemistry:

- 1H NMR :

- Anomeric proton (α-configuration) appears as a doublet at δ ~5.1 ppm (J = 3–4 Hz) .

- Benzyl groups show aromatic protons at δ ~7.3 ppm and CH₂ signals at δ ~4.5–4.7 ppm .

- 13C NMR :

- The anomeric carbon (C1) resonates at δ ~98–100 ppm for α-configuration .

- Methyl (OCH₃) and benzyl (OCH₂Ph) groups appear at δ ~55–58 ppm and δ ~70–75 ppm, respectively .

Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during glycosylation reactions involving this compound?

Regioselectivity is controlled by:

- Protecting group tuning : Benzyl groups at C3 and methyl at C2 direct glycosylation to the C4 position .

- Catalysis : Use of NIS/TfOH or AgOTf promotes β-selectivity in glycosylations .

- Temperature : Reactions at –40°C favor kinetic control, reducing side products .

Example : In oligosaccharide synthesis, the 4-OH of this compound acts as a nucleophile when coupled with trichloroacetimidate donors .

Q. How do conformational dynamics of the galactopyranoside ring influence its reactivity?

- Ring puckering : The 1C4 chair conformation is stabilized by the 6-deoxy group, reducing steric hindrance .

- Amide substituents : In analogs like methyl 3-amino-3,6-dideoxy derivatives, intramolecular hydrogen bonding between NH and adjacent OH groups alters reactivity .

- Fluorine substitution : Fluorine at C6 (as in Methyl-6-deoxy-6-fluoro analogs) increases ring rigidity, affecting glycosidic bond stability .

Data contradiction : Discrepancies in NMR coupling constants (e.g., J3,4) may indicate rare boat conformations under specific conditions .

Q. How can contradictory NMR or MS data be resolved during structural validation?

- Isotopic labeling : Synthesize 13C-labeled derivatives (e.g., 13C-formamido at C3) to track specific carbons in NOESY or HMBC spectra .

- High-resolution MS : Compare experimental m/z with theoretical values (e.g., ESI-MS: [M+Na]+ calculated for C15H20O5Na: 327.12; observed: 327.09) .

- Crystallography : X-ray diffraction resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

- Acidic conditions : Hydrolysis of the glycosidic bond occurs above pH 2, requiring storage at neutral pH .

- Oxidative stability : Benzyl groups are susceptible to DDQ-mediated cleavage; use inert atmospheres for long-term storage .

- Solvent effects : Stability in THF > DCM > DMF due to reduced nucleophilicity .

Q. Table: Stability profile

| Condition | Degradation Pathway | Mitigation |

|---|---|---|

| pH < 2 | Glycosidic bond cleavage | Store at pH 6–7 |

| DDQ exposure | Benzyl deprotection | Avoid oxidizing agents |

| Prolonged DMF use | Transesterification | Use anhydrous THF |

Q. How does this compound compare to fluorinated analogs (e.g., 6-fluoro derivatives) in biochemical assays?

- Hydrogen-bonding capacity : Fluorine at C6 reduces hydrogen-bond acceptor strength, impacting ligand-protein interactions .

- Metabolic stability : 6-Fluoro analogs resist enzymatic degradation (e.g., galactosidases) better than the parent compound .

- Synthetic access : Fluorination requires DAST or Deoxo-Fluor reagents, complicating scalability .

Q. Data comparison :

| Property | Methyl 6-Deoxy | 6-Fluoro Analog |

|---|---|---|

| LogP | 1.8 | 2.1 |

| T1/2 (plasma) | 2.1 h | 4.5 h |

| IC50 (Galectin-3) | 12 µM | 8 µM |

Q. What methodologies enable the synthesis of oligosaccharides using this compound as a building block?

- Glycosyl donors : Convert to trichloroacetimidates or thioglycosides for iterative coupling .

- Orthogonal protection : Use TEMPO oxidation to selectively deprotect primary OH groups for chain elongation .

- Solid-phase synthesis : Immobilize via a photolabile linker for automated oligosaccharide assembly .

Case study : A hexasaccharide was synthesized using this compound as the terminal residue, achieving >90% yield via [2+2+2] fragment coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.